

GSK2795039: A Technical Guide for the Study of Reactive Oxygen Species

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Compound of Interest

Compound Name: GSK2795039

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GSK2795039**, a potent and selective small molecule inhibitor of NADPH oxidase 2 (NOX2). This document consolidates key findings, presents quantitative data in a structured format, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate its use in the study of reactive oxygen species (ROS).

Core Concepts: Mechanism of Action and Selectivity

GSK2795039 is a novel inhibitor that directly targets the NOX2 enzyme, a key source of ROS in various physiological and pathological processes.^{[1][2][3]} Its mechanism of action is competitive with respect to NADPH, meaning it competes with the enzyme's natural substrate to prevent the transfer of electrons to molecular oxygen, thereby inhibiting the production of superoxide radicals.^{[1][2][3][4][5]} This competitive inhibition has been demonstrated in cell-free and cell-based assays.^{[1][2][3][4][5]}

A critical feature of **GSK2795039** is its high selectivity for NOX2 over other NOX isoforms (NOX1, NOX3, NOX4, and NOX5), as well as other enzymes like xanthine oxidase and endothelial nitric oxide synthase (eNOS).^{[1][2][4]} This selectivity is crucial for accurately dissecting the specific role of NOX2-derived ROS in various biological systems, minimizing the confounding effects of off-target inhibition.

Quantitative Data Summary

The inhibitory potency and selectivity of **GSK2795039** have been quantified across a range of in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **GSK2795039** on NOX2

Assay Type	Detection Method	pIC ₅₀	Reference
Semi-recombinant cell-free	HRP/Amplex Red	6.57 ± 0.17	[1][2]
Semi-recombinant cell-free	Oxyburst Green	6.27 ± 0.12	[1]
Semi-recombinant cell-free	WST-1	5.54 ± 0.25	[1][5]
NADPH Substrate Depletion	NADPH Consumption	6.60 ± 0.13	[1]
Differentiated HL-60 cells	L-012 Luminescence	6.74 ± 0.17	[1][2]
Differentiated HL-60 cells	Oxyburst Green	6.73 ± 0.16	[2]
Human PBMCs	L-012 Luminescence	6.60 ± 0.08	[2][5]

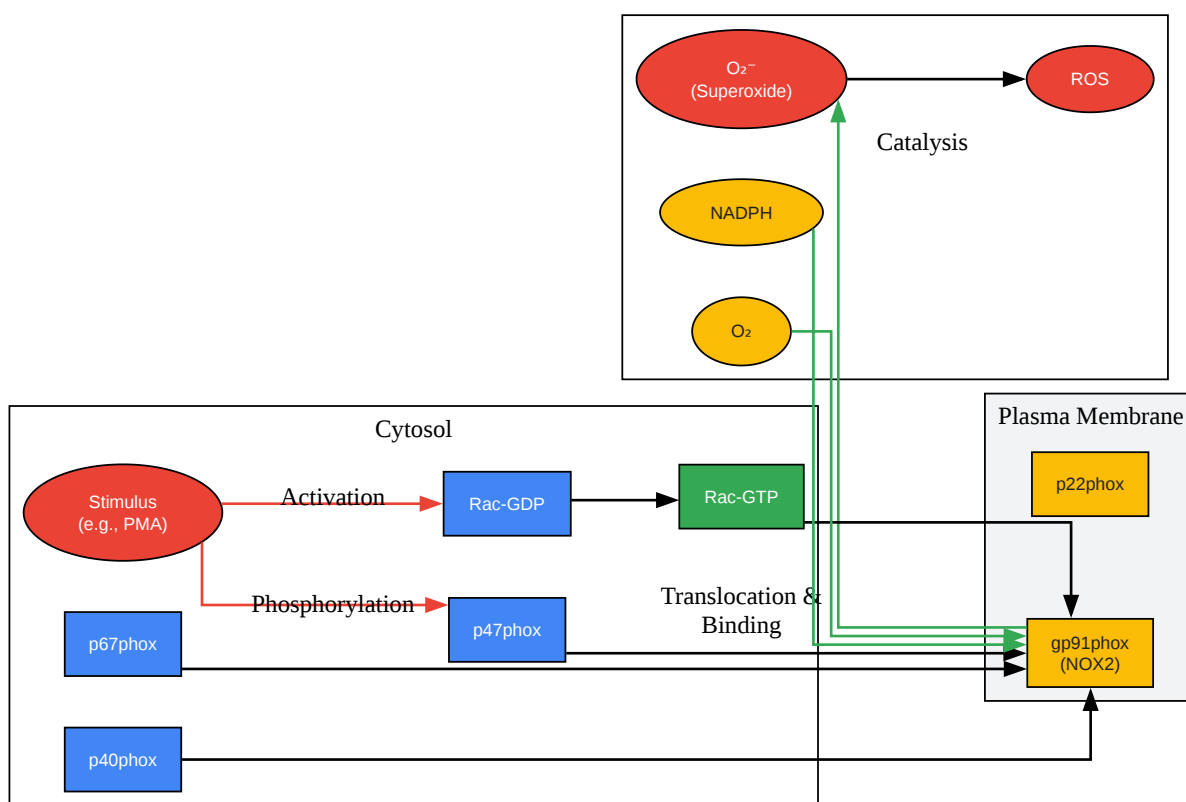
pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀).

Table 2: Selectivity Profile of **GSK2795039**

Enzyme/NOX Isoform	Assay Type	Detection Method	pIC ₅₀	Reference
NOX1	Cell-based	WST-1	< 4	[1]
NOX3	Cell-based	WST-1	< 4	[1]
NOX4	Cell-based	Oxygen Consumption	< 4.3	[1][2]
NOX5	Cell-based	WST-1	< 4	[1]
Xanthine Oxidase	Cell-free	HRP/Amplex Red	4.54 ± 0.16	[1]
Endothelial Nitric Oxide Synthase (eNOS)	Recombinant	Not Specified	< 4	[1]

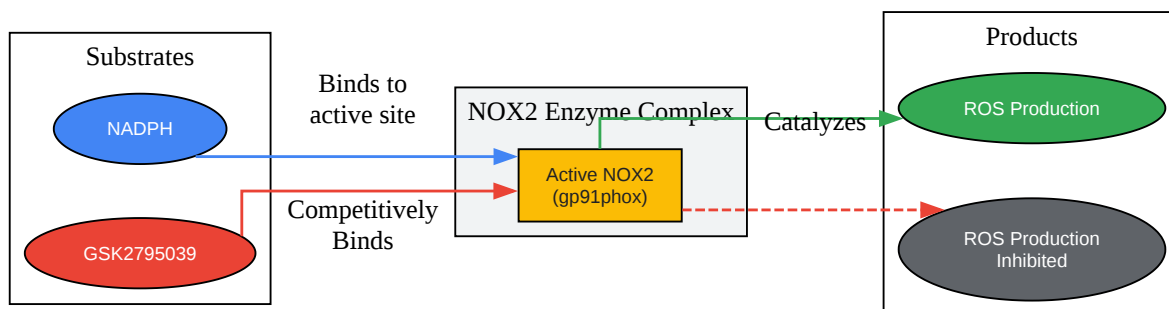
Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental application of **GSK2795039**, the following diagrams have been generated using the DOT language.



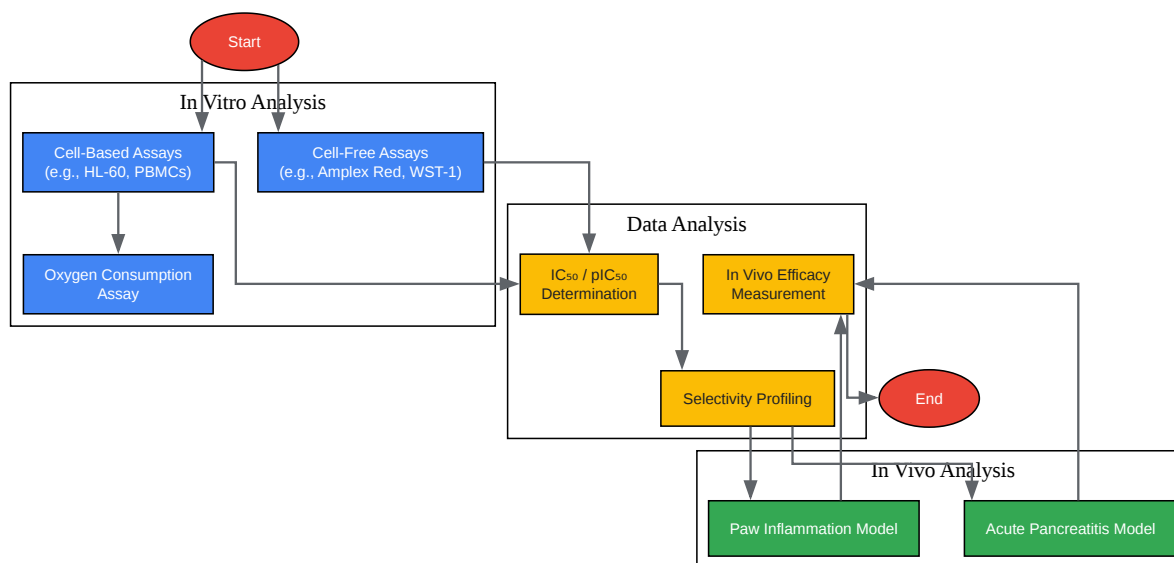
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Caption: NOX2 enzyme activation signaling pathway.



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Caption: Competitive inhibition of NOX2 by **GSK2795039**.



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Caption: General experimental workflow for **GSK2795039**.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of **GSK2795039**.

In Vitro Assays

4.1.1. Semi-recombinant Cell-Free NOX2 HRP/Amplex Red Assay

This assay measures the production of hydrogen peroxide (H_2O_2), a downstream product of superoxide, using the horseradish peroxidase (HRP)/Amplex Red system.

- Materials:
 - Membranes from BHK cells co-expressing human gp91phox and p22phox.
 - Recombinant p47phox, p67phox, and Rac1 proteins.
 - **GSK2795039** and other test compounds.
 - Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).
 - Horseradish peroxidase (HRP).
 - NADPH.
 - Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
 - 96-well black microplates.
- Procedure:
 - Prepare a reaction mixture containing the cell membranes, recombinant cytosolic proteins, HRP, and Amplex Red in the assay buffer.

- Add **GSK2795039** or vehicle control to the wells of the 96-well plate.
- Initiate the reaction by adding NADPH to each well.
- Incubate the plate at room temperature, protected from light.
- Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm using a microplate reader.
- The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
- Calculate the percent inhibition and determine the pIC₅₀ value.

4.1.2. Cell-Based ROS Production Assay in Differentiated HL-60 Cells

This assay measures ROS production in a whole-cell system using the human promyelocytic leukemia cell line HL-60, which can be differentiated into a neutrophil-like phenotype expressing functional NOX2.

- Materials:
 - HL-60 cells.
 - Differentiation-inducing agent (e.g., dimethyl sulfoxide - DMSO).
 - **GSK2795039** and other test compounds.
 - Phorbol 12-myristate 13-acetate (PMA) as a stimulant.
 - ROS detection reagent (e.g., L-012 for chemiluminescence or Oxyburst Green for fluorescence).
 - Assay buffer (e.g., HBSS).
 - 96-well white or black microplates (depending on the detection method).
- Procedure:
 - Differentiate HL-60 cells for several days with DMSO.

- Harvest and resuspend the differentiated cells in assay buffer.
- Pre-incubate the cells with **GSK2795039** or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
- Add the ROS detection reagent to the cell suspension.
- Stimulate ROS production by adding PMA to the wells.
- Immediately measure the chemiluminescence or fluorescence signal over time using a microplate reader.
- Calculate the percent inhibition and determine the pIC₅₀ value.[\[2\]](#)

4.1.3. Oxygen Consumption Assay

This assay directly measures the consumption of molecular oxygen by activated NOX enzymes.

- Materials:
 - Isolated human polymorphonuclear leukocytes (PMNs) or other NOX2-expressing cells.
 - **GSK2795039** and other test compounds.
 - PMA as a stimulant.
 - Assay medium.
 - An instrument capable of measuring real-time oxygen consumption (e.g., a Seahorse XF Analyzer or an Oroboros O2k).
- Procedure:
 - Seed the cells in the appropriate microplate for the instrument.
 - Pre-treat the cells with **GSK2795039** or vehicle control.
 - Place the plate in the instrument and measure the basal oxygen consumption rate (OCR).

- Inject PMA to stimulate NOX2-dependent oxygen consumption.
- Monitor the OCR in real-time.
- The decrease in OCR in the presence of **GSK2795039** indicates inhibition of NOX2 activity.^{[1][2]}

In Vivo Models

4.2.1. Mouse Paw Inflammation Model

This model is used to assess the in vivo target engagement and efficacy of **GSK2795039** in a setting of localized inflammation.

- Animals:
 - Male C57BL/6 mice.
- Procedure:
 - Induce inflammation by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant - CFA) into the paw of the mice.
 - After a set period for inflammation to develop, administer **GSK2795039** or vehicle control via a systemic route (e.g., intraperitoneal - i.p.).
 - At various time points after compound administration, measure NOX2 activity in the inflamed paw. This can be done by injecting a chemiluminescent probe for superoxide (e.g., L-012) directly into the paw and measuring the light emission using an in vivo imaging system.
 - The reduction in chemiluminescence in the **GSK2795039**-treated group compared to the vehicle group indicates in vivo inhibition of NOX2.^{[1][2][3]}

4.2.2. Mouse Model of Acute Pancreatitis

This model evaluates the therapeutic potential of **GSK2795039** in a disease model where NOX2-derived ROS are implicated in the pathology.

- Animals:
 - Male C57BL/6 mice.
- Procedure:
 - Induce acute pancreatitis by repeated intraperitoneal injections of cerulein, a cholecystokinin analogue.[2][3]
 - Administer **GSK2795039** or vehicle control at specific time points relative to the cerulein injections.[2]
 - After a defined period, collect blood samples and pancreas tissue.
 - Measure markers of pancreatitis severity, such as serum amylase levels and histological damage to the pancreas.
 - A reduction in these markers in the **GSK2795039**-treated group indicates a protective effect.[2][3]

Conclusion

GSK2795039 is a valuable pharmacological tool for investigating the role of NOX2-derived reactive oxygen species in health and disease. Its high potency and selectivity, combined with demonstrated in vivo activity, make it a superior choice over less specific NOX inhibitors. This guide provides a comprehensive resource for researchers to effectively design and execute experiments utilizing **GSK2795039**, ultimately contributing to a deeper understanding of the complex biology of ROS.

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